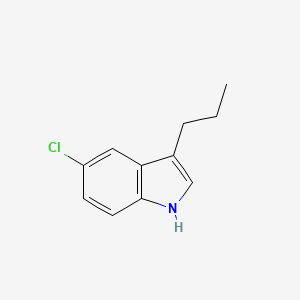

5-chloro-3-propyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClN |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

5-chloro-3-propyl-1H-indole |

InChI |

InChI=1S/C11H12ClN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3 |

InChI Key |

WVYVDDMESPHTLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Biological Activity and Receptor Interactions in Vitro and in Silico

Conceptual Framework of Indole-Mediated Biological Processes

The indole (B1671886) nucleus is a prominent scaffold in a vast number of both natural and synthetic molecules that exhibit significant biological activity. nih.govresearchgate.net This bicyclic aromatic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental component in numerous biological processes. mdpi.com Tryptophan, an essential amino acid, features an indole ring and serves as a biosynthetic precursor to a wide array of secondary metabolites, including tryptamines and indole-containing alkaloids. nih.gov In mammals, the indole-containing neurotransmitter serotonin (B10506) (5-hydroxytryptamine) plays a crucial role in the central nervous system, as well as in the cardiovascular and gastrointestinal systems. nih.gov

Indole itself acts as a signaling molecule in various biological systems, influencing behaviors across different kingdoms of life. psu.edu It is recognized as a key environmental cue, its prevalence stemming from the metabolism of tryptophan, an essential and often rare resource. psu.edu This makes indole a valuable indicator of resource availability, impacting fitness for a wide range of organisms. psu.edu The diverse biological roles of indole and its derivatives are a consequence of their ability to interact with a multitude of protein targets, including receptors and enzymes, thereby modulating their function. sci-hub.seijpsr.com The versatility of the indole scaffold allows for the synthesis of extensive libraries of compounds for screening against various receptors, leading to the discovery of numerous biologically active molecules. nih.gov

Exploration of Molecular Targets and Pathways

The synthetic indole derivative, 5-chloro-3-propyl-1H-indole, and its related compounds have been the subject of focused research to elucidate their interactions with specific molecular targets and signaling pathways. These investigations have primarily centered on their effects on G protein-coupled receptors, various enzymes, and inflammatory pathways.

A significant body of research has identified indole-2-carboxamide derivatives, which include the 5-chloro-3-propyl-1H-indole core, as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.orgacs.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity and/or efficacy for endogenous or exogenous ligands. nih.gov

Derivatives of 5-chloro-3-propyl-1H-indole have been shown to act as allosteric modulators of the CB1 receptor. acs.orgacs.org For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was identified as a potent CB1 allosteric modulator. acs.orgacs.org These modulators can exhibit "biased agonism," where they differentially affect downstream signaling pathways. For example, some of these compounds, while being positive allosteric modulators of orthosteric agonist binding, can antagonize agonist-induced G-protein coupling to the CB1 receptor, yet still induce β-arrestin mediated ERK1/2 phosphorylation. acs.orgacs.orgresearchgate.net This suggests they can selectively activate certain signaling cascades while inhibiting others.

The binding site for these allosteric modulators on the CB1 receptor has been investigated through computational, synthesis, mutation, and functional studies. nih.gov These studies suggest a binding site in the transmembrane helix 3-6-7 region of the receptor. nih.gov The interaction of these modulators at this allosteric site is thought to promote an intermediate conformation of the CB1 receptor, which can explain the observed increase in the binding of orthosteric agonists. nih.gov

Indole-based compounds have been widely investigated as inhibitors of various enzymes, including tyrosine kinases. mdpi.com Several indole derivatives have demonstrated potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. mdpi.com For example, certain 5-chloro-indole-2-carboxylate derivatives have shown significant inhibitory activity against mutant EGFR (EGFRT790M) and BRAFV600E, another kinase involved in cancer. mdpi.com Molecular docking studies have provided insights into the binding modes of these inhibitors within the active sites of these enzymes. mdpi.com

While direct studies on 5-chloro-3-propyl-1H-indole as a thromboxane (B8750289) synthetase inhibitor are not prominent in the provided results, the broader class of indole derivatives has been explored for this activity. The structural features of indoles make them suitable candidates for interacting with the active sites of various enzymes.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). nih.govecrjournal.comfrontiersin.org Aberrant NF-κB activation is implicated in a variety of inflammatory diseases. mdpi.com

Indole derivatives have been investigated for their potential to modulate these inflammatory pathways. The anti-inflammatory mechanism of some compounds is attributed to the suppression of the NF-κB pathway. kjpr.kr This can occur through the inhibition of IκB-α degradation, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus. kjpr.kr Consequently, the expression of NF-κB target genes, such as those encoding for pro-inflammatory cytokines and COX-2, is downregulated. frontiersin.orgkjpr.kr The ability of certain indole compounds to inhibit COX-2 expression and subsequent prostaglandin (B15479496) production is a key aspect of their anti-inflammatory effects. kjpr.kr

Structure-Activity Relationship (SAR) Studies for 5-Chloro-3-Propyl-1H-Indole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. For 5-chloro-3-propyl-1H-indole derivatives, SAR studies have primarily focused on their allosteric modulation of the CB1 receptor.

The nature of the alkyl group at the C3 position of the indole ring has a profound impact on the allosteric modulation of the CB1 receptor. acs.orgnih.gov SAR studies have revealed that a linear alkyl group at this position is instrumental for activity. acs.org

Specifically, the length of this alkyl chain significantly influences both the binding affinity (KB) to the allosteric site and the binding cooperativity (α) with the orthosteric ligand. nih.gov Research has shown that increasing the length of the C3 alkyl group from an ethyl to a propyl, butyl, or pentyl group can lead to a significant enhancement of binding cooperativity. acs.org However, further elongation of the chain to a hexyl, heptyl, or nonyl group can decrease the binding cooperativity back to levels comparable to the ethyl-substituted analog. acs.org

Interestingly, the C3-propyl group has been identified as providing markedly enhanced allosteric modulation of the orthosteric site. acs.org In one series of modifications, the C3 n-propyl analog demonstrated a significantly high binding cooperativity factor (α = 26.7). acs.org This highlights the critical role of the propyl group in optimizing the allosteric effects of these indole-2-carboxamide modulators on the CB1 receptor. acs.orgacs.org

| Compound | C3-Alkyl Group | Binding Affinity (KB, nM) | Binding Cooperativity (α) | Reference |

| Analog of 12a | n-Propyl | - | 26.7 | acs.org |

| 12d | n-Propyl | 259.3 | 24.5 | acs.orgacs.org |

| 12f | n-Hexyl | 89.1 | - | acs.orgacs.org |

| Analog of 1 | n-Ethyl | - | - | acs.org |

| 12a | n-Propyl | - | Significantly enhanced | acs.org |

| 12b | n-Butyl | - | Significantly enhanced | acs.org |

| 2 | n-Pentyl | - | Significantly enhanced | acs.org |

| 12c | n-Hexyl | - | Decreased | acs.org |

| 12g | n-Heptyl | - | Decreased | acs.org |

| 12h | n-Nonyl | - | Decreased | acs.org |

| Note: This table presents a selection of data from the cited literature to illustrate the impact of the C3-alkyl chain length. A direct comparison of absolute values between different studies may be limited by variations in experimental conditions. |

Role of the C5-Chloro Substituent in Modulating Biological Interactions

The presence and position of a halogen substituent on the indole scaffold are critical determinants of biological activity. The C5-chloro group, in particular, has been identified as a key modulator of receptor binding and efficacy in various indole-based compounds.

Research into indole-2-carboxamides as allosteric modulators of the cannabinoid type 1 (CB1) receptor underscores the importance of an electron-withdrawing group at the C5 position. nih.govacs.org Studies have shown this to be a crucial structural requirement for effective allosteric modulation. nih.gov The electronic properties of the C5 substituent, which is electron-withdrawing inductively and electron-donating by resonance, significantly influence binding affinity (KB) and cooperativity (α). acs.org For instance, moving the C5-chloro group to the C6 position results in a drastic reduction in binding affinity for the allosteric site. nih.govacs.org

In the context of efflux pump inhibitors in Staphylococcus aureus, structure-activity relationship (SAR) studies of inhibitors targeting the NorA efflux pump have demonstrated that removing the C5 substituent is detrimental to activity. nih.gov Similarly, replacing the C5-nitro group of a lead compound with carbonyl-based electron-withdrawing groups was found to abolish all activity, whereas substitution with a nitrile group maintained potency. nih.gov This highlights the specific electronic and steric requirements at the C5 position for this particular biological interaction.

Further studies on substituted 1H-indole-2-carboxamides have confirmed that a chloro or fluoro group at the C5 position enhances the modulatory potency at the CB1 receptor. nih.gov In a series of anti-MRSA compounds, halogen substitution on the indole ring was found to be important for activity, with 5-position analogues generally being more active than their 6-substituted counterparts. nih.gov This suggests that the C5 position is a privileged site for modifications aimed at enhancing biological interactions.

Table 1: Effect of C5-Substituent on NorA Efflux Pump Inhibitory Activity| Compound | C5-Substituent | Potentiation Activity vs. INF55 (Lead Compound) | Reference |

|---|---|---|---|

| INF55 | -NO2 | Baseline | nih.gov |

| 1 | -H | Deleterious to activity | nih.gov |

| 14 | -CN | Similar to INF55 | nih.gov |

| 15 | -C(O)Me | Abolished activity | nih.gov |

| 16 | -CO2Me | Abolished activity | nih.gov |

Impact of C2-Substitutions on Receptor Binding and Efficacy

Substitutions at the C2 position of the indole ring also play a significant role in defining the pharmacological profile of indole derivatives. The nature of the substituent at this position can influence binding affinity, functional activity, and receptor selectivity.

For indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, the amide functionality at the C2 position is considered critical for the observed allosteric effects on the orthosteric site. nih.govacs.org Further chemical synthesis studies have shown that C2-chloro or C2-phenyl substituted indole-3-carboxaldehydes are viable intermediates, indicating that the C2 position can tolerate a degree of substitution without preventing desired chemical transformations. rsc.orgscispace.com

Research on serotonin receptor antagonists has also highlighted the importance of C2 substitutions. For certain 1-phenyl-3-(4-piperidinyl)-1H-indoles, a 2-methyl substituent contributed to high potency and selectivity for 5-HT2 receptors. researchgate.net

Table 2: Influence of C2 and C5 Substitutions on CB1 Receptor Allosteric Modulation| Compound | C2-Substituent | C3-Substituent | C5-Substituent | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| 45 | -CONH-R | -H | -Cl | 79 | nih.gov |

| 49 | -CONH-R | -Me | -Cl | 110 | nih.gov |

| 17 | -CONH-R | -Et | -Cl | 480 | nih.gov |

| 44 | -CONH-R | -H | -F | 140 | nih.gov |

| 48 | -CONH-R | -Me | -F | 280 | nih.gov |

| 42 | -CONH-R | -Et | -F | 840 | nih.gov |

*R represents the N-{2-[4-(diethylamino)phenyl]ethyl} side chain.

Systematic Substituent Effects across the Indole Scaffold

The biological activity of indole-based compounds is not merely the sum of individual substituent effects but often arises from complex, interdependent interactions between different parts of the molecule. mdpi.comnih.gov Systematic investigations of substitutions across the entire indole scaffold are crucial for understanding these structure-activity relationships.

Studies on indol-3-yl-tetramethylcyclopropyl ketones as CB2 receptor ligands revealed that while substitutions on the indole ring were generally detrimental to agonist activity, they could, in some cases, improve CB2/CB1 binding selectivity. researchgate.net This trade-off between affinity, efficacy, and selectivity is a common theme in medicinal chemistry. For example, substitutions at the 5-position with bromine, fluorine, or methyl were reported to be detrimental for binding and functional activity at cannabinoid receptors, whereas substitutions at the 6- and 7-positions were better tolerated. researchgate.net

The indole nucleus itself is considered a "privileged scaffold" because its chemical reactivity allows for ready modification at multiple positions, leading to a vast number of derivatives acting on numerous therapeutic targets. mdpi.comnih.gov The NH of the indole ring is often crucial; its replacement, for instance with a 1-methyl group, can lead to inactive compounds, suggesting the NH group may participate in essential hydrogen bonding with the receptor. mdpi.com

In series of N'-phenylindol-3-ylglyoxylhydrazides, structure-affinity relationships were characterized by interdependent effects of the substituents at the C5-position and those on the side chain phenyl ring. mdpi.com For example, the affinity of 5-Cl derivatives was improved by hydroxyl/methoxy groups on the side chain, while the affinity of 5-H derivatives was increased by halogens on the same side chain. mdpi.com This demonstrates that the optimal substituent at one position is dependent on the nature of the substituent at another, a key concept in rational drug design.

Table 3: Interdependent Substituent Effects on Benzodiazepine Receptor (BzR) Affinity| Series | C5-Substituent (R) | Side Chain Phenyl Substituent (R') | Effect on Affinity | Reference |

|---|---|---|---|---|

| 6 | -Cl / -NO2 | -OH / -OCH3 | Improved affinity | mdpi.com |

| 6 | -H | Halogens | Increased affinity | mdpi.com |

| 10 & 14 | -Cl / -NO2 | Various | Significantly more potent than 5-H derivatives | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Indole (B1671886) Systems

Quantum chemical calculations offer profound insights into the molecular and electronic properties of indole derivatives. These studies are fundamental to predicting their reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.orgmdpi.com For indole systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. mdpi.commdpi.com The substitution of a chlorine atom at the C5 position and a propyl group at the C3 position of the indole ring influences the electron distribution within the molecule. The chlorine atom, being electron-withdrawing, and the propyl group, being weakly electron-donating, will modulate the electronic properties of the parent indole core. DFT calculations can precisely quantify these effects on bond lengths, bond angles, and charge distribution. rsc.orgchemrxiv.org

Studies on substituted indoles have shown that DFT methods can accurately predict redox potentials, which are crucial for understanding their behavior in electron transfer reactions. rsc.orgrsc.org The calculated geometric parameters are generally in good agreement with experimental values where available. rjpbcs.com

Table 1: Representative Calculated Bond Lengths for Indole using DFT

| Bond | Calculated Bond Length (Å) (DFT/B3LYP/6-311+G(d,p)) | Experimental Bond Length (Å) |

| C2-C3 | 1.384 | 1.370 |

| C3-C3A | 1.446 | 1.440 |

| C3A-C4 | 1.401 | 1.390 |

| C4-C5 | 1.389 | 1.380 |

| C5-C6 | 1.411 | 1.400 |

| C6-C7 | 1.391 | 1.380 |

| C7-C7A | 1.407 | 1.400 |

| N1-C2 | 1.378 | 1.370 |

| N1-C7A | 1.389 | 1.380 |

Note: Data is for the parent indole molecule and serves as a reference for understanding the general structure. Substituents on 5-chloro-3-propyl-1H-indole would alter these values.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. academie-sciences.frajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. mdpi.com

For indole derivatives, the HOMO is typically a π-orbital distributed over the indole ring, indicating that this is the primary site for electrophilic attack. mdpi.commdpi.com The LUMO is also a π*-orbital. Substituents significantly influence the energies of these orbitals. An electron-withdrawing group like chlorine at the 5-position is expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. ajchem-a.comopenaccesspub.org

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | A measure of the energy lowering of a molecule when it accepts electrons. |

These descriptors, calculated for 5-chloro-3-propyl-1H-indole, would provide a quantitative measure of its reactivity profile. openaccesspub.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netcrimsonpublishers.com The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. crimsonpublishers.comuni-muenchen.de

In indole derivatives, the region around the nitrogen atom of the indole ring typically shows a negative electrostatic potential, making it a likely site for hydrogen bonding and electrophilic interactions. mdpi.comarxiv.org The presence of the electron-withdrawing chlorine atom at the 5-position would likely lead to a more positive potential on the adjacent parts of the benzene (B151609) ring. The MEP map for 5-chloro-3-propyl-1H-indole would clearly illustrate how the substituents modulate the electrostatic potential across the entire molecule, providing a visual guide to its reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net For a molecule with a flexible side chain like the propyl group in 5-chloro-3-propyl-1H-indole, MD simulations can be employed to explore its conformational landscape. nih.gov By simulating the motion of the atoms over time, different stable and low-energy conformations of the propyl group relative to the indole ring can be identified. This is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity. orientjchem.orgbiointerfaceresearch.com MD simulations can also provide insights into the stability of the molecule in different solvent environments. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comderpharmachemica.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. frontiersin.orgphyschemres.org

Prediction of Spectroscopic Properties (e.g., Theoretical Vibrational and Electronic Spectra)

Computational methods can be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. rjpbcs.comnih.gov For 5-chloro-3-propyl-1H-indole, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. rjpbcs.commdpi.com

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, and their analysis can help in the interpretation of experimental IR and Raman spectra. rjpbcs.com Similarly, the prediction of electronic spectra involves calculating the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible region. chemrxiv.orgmdpi.com Time-dependent DFT (TD-DFT) is a common method for this purpose. iisertirupati.ac.inacs.org These theoretical predictions are valuable for characterizing the molecule and understanding the influence of its specific substituents on its spectroscopic signatures. nih.govnih.gov

Computational Investigation of Non-Linear Optical (NLO) Properties

A comprehensive search of scientific literature and chemical databases has revealed no specific computational studies focused on the non-linear optical (NLO) properties of 5-chloro-3-propyl-1H-indole. While theoretical and computational investigations are common for characterizing the NLO properties of various organic molecules, including numerous indole derivatives, this particular compound does not appear to have been the subject of such research to date.

Computational studies on similar indole derivatives often employ methods like Density Functional Theory (DFT) to calculate key NLO parameters. These parameters typically include:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): A measure of the second-order NLO response, which is crucial for applications like second-harmonic generation.

Second-Order Hyperpolarizability (γ): Relates to the third-order NLO response.

These calculations help in understanding the structure-property relationships and predicting the potential of a compound for use in NLO materials. For instance, studies on other substituted indoles have explored how the nature and position of electron-donating and electron-withdrawing groups on the indole ring influence the hyperpolarizability values. rsc.orgrsc.org However, without a dedicated computational study on 5-chloro-3-propyl-1H-indole, no quantitative data on its NLO properties can be provided.

Therefore, there are no research findings or data tables to present for the computational investigation of the non-linear optical properties of 5-chloro-3-propyl-1H-indole at this time.

Future Perspectives and Emerging Research Frontiers in Indole Chemistry

The indole scaffold, a prominent heterocyclic motif in a vast number of biologically active compounds, continues to be a focal point of intensive research in medicinal chemistry and drug discovery. The specific compound, 5-chloro-3-propyl-1H-indole, serves as a representative example of a structurally simple yet promising template for therapeutic innovation. Future research is poised to build upon the existing knowledge of this and related scaffolds, venturing into new frontiers of rational design, sustainable synthesis, and expanded biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.